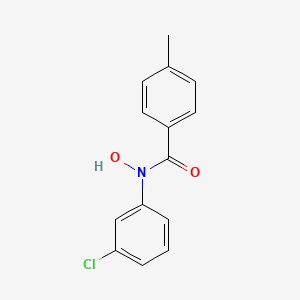
Pyranthrene-8,16-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyranthrene-8,16-diol is a chemical compound with the molecular formula C30H16O2. It is a derivative of pyranthrene, a polycyclic aromatic hydrocarbon composed of eight benzene rings fused together. This compound is characterized by the presence of two hydroxyl groups at the 8th and 16th positions of the pyranthrene structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyranthrene-8,16-diol can be synthesized through the reduction of pyranthrene-8,16-dione. This reduction can be achieved using zinc dust, acetic acid, and pyridine . The reaction conditions typically involve heating the mixture to facilitate the reduction process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Pyranthrene-8,16-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be further reduced to remove the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Zinc dust and acetic acid are commonly used for reduction reactions.
Substitution: Reagents such as halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of pyranthrene-8,16-dione.
Reduction: Reduction can yield pyranthrene.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Pyranthrene-8,16-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other polycyclic aromatic compounds.
Biology: Its photophysical properties make it useful for biological imaging and sensing.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Mecanismo De Acción
The mechanism of action of pyranthrene-8,16-diol involves its interaction with cellular components. It has been shown to cause oxidative stress and DNA damage within cells . The molecular targets include cellular DNA and proteins, leading to disruptions in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Pyranthrene: The parent compound without hydroxyl groups.
Pyranthrene-8,16-dione: The oxidized form of pyranthrene-8,16-diol.
Other Diols: Compounds with two hydroxyl groups, such as ethylene glycol and propylene glycol.
Uniqueness
This compound is unique due to its specific structure and the position of the hydroxyl groups, which impart distinct chemical and photophysical properties
Propiedades
Número CAS |
64630-79-1 |
|---|---|
Fórmula molecular |
C30H16O2 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
pyranthrene-8,16-diol |
InChI |
InChI=1S/C30H16O2/c31-29-19-7-3-1-5-17(19)23-13-15-9-12-22-28-24(18-6-2-4-8-20(18)30(22)32)14-16-10-11-21(29)27(23)25(16)26(15)28/h1-14,31-32H |
Clave InChI |
QOYIRKIPYVISDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=CC6=C7C(=C(C8=CC=CC=C86)O)C=CC(=C3)C7=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


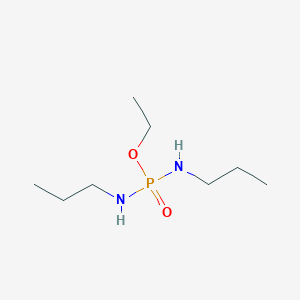
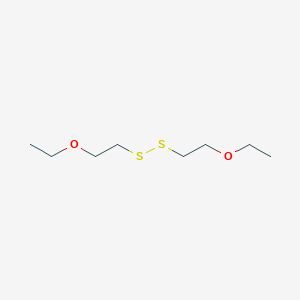
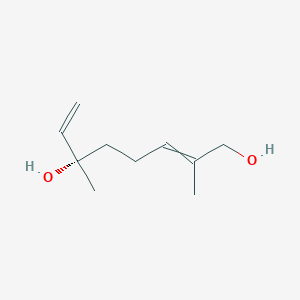
![1-(4-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14483635.png)
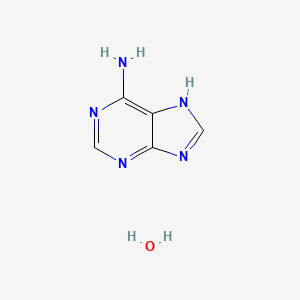
![4-{(E)-[(1,3-Benzoxazol-2-yl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14483651.png)
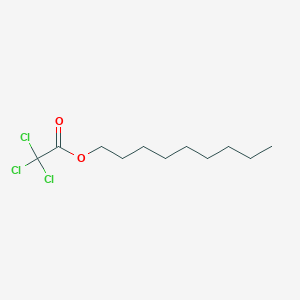
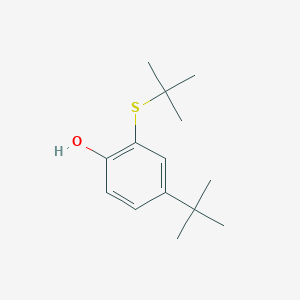
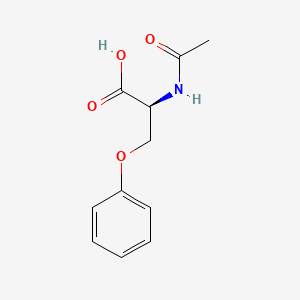
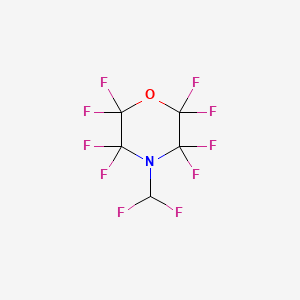
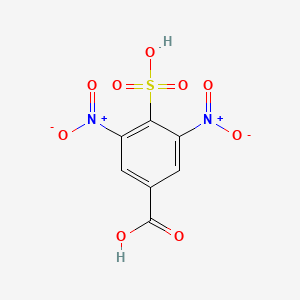
![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide](/img/structure/B14483689.png)
